Cas no 398460-83-8 (1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE)

1H-Imidazolium, 1,3-bis(1-methylethyl)-, iodide is a quaternary imidazolium salt characterized by its isopropyl-substituted nitrogen atoms, enhancing steric hindrance and stability. This compound is commonly employed as an ionic liquid precursor or catalyst in organic synthesis due to its low melting point and high thermal stability. The iodide counterion provides good solubility in polar solvents, facilitating its use in nucleophilic substitution reactions. Its structural design offers tunable reactivity, making it suitable for applications in green chemistry and electrochemical systems. The product is typically handled under inert conditions to maintain purity and performance.
1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE structure
398460-83-8 structure
Product Name:1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE
CAS No:398460-83-8
MF:C9H17IN2
MW:280.149154424667
MDL:MFCD33022319
CID:3221356
PubChem ID:12971011
Update Time:2025-10-28

1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE Chemical and Physical Properties

Names and Identifiers

    • 1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE
    • 1,3-diisopropyl-1H-imidazol-3-ium iodide
    • SCHEMBL14953551
    • 1,3-Diisopropyl-1H-imidazol-3-iumiodide
    • 1,3-diisopropylimidazol-1-ium iodide
    • BS-47772
    • 398460-83-8
    • 1,3-Diisopropylimidazolium iodide
    • 1,3-Diisopropylimidazolium iodide, 95%
    • MFCD33022319
    • E73851
    • 1,3-di(propan-2-yl)imidazol-1-ium;iodide
    • 889-567-0
    • MDL: MFCD33022319
    • Inchi: 1S/C9H17N2.HI/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1
    • InChI Key: UGNDUVBEMOJSIT-UHFFFAOYSA-M
    • SMILES: [I-].[N+]1(C=CN(C=1)C(C)C)C(C)C

Computed Properties

  • Exact Mass: 280.04365g/mol
  • Monoisotopic Mass: 280.04365g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 107
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 8.8Ų

1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE Pricemore >>

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1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE Related Literature

Additional information on 1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE

1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE: A Comprehensive Overview

The compound with CAS No 398460-83-8, commonly referred to as 1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE, is a significant entity in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the chemical structure, synthesis methods, and recent advancements in its applications.

The imidazolium core of this compound is a heterocyclic aromatic structure that plays a pivotal role in its reactivity and stability. The presence of two tert-butyl groups at the 1 and 3 positions of the imidazolium ring introduces steric hindrance, which can influence its interactions with other molecules. The counterion, iodide, further modulates the physical and chemical properties of the compound.

Recent studies have highlighted the importance of imidazolium-based compounds in the development of ionogels and ionotropic gels. These materials exhibit unique rheological properties and have found applications in soft robotics and stimuli-responsive systems. The bulky substituents on the imidazolium ring in this compound enhance its thermal stability and mechanical robustness, making it an ideal candidate for such applications.

In terms of synthesis, electrochemical methods have emerged as a promising approach for preparing this compound. By utilizing electrochemical deposition techniques, researchers have achieved high yields and superior control over the product's purity. This method also aligns with green chemistry principles by minimizing waste generation.

The iodide counterion in this compound contributes to its excellent ion transport properties, which are critical for applications in electrochemical devices such as supercapacitors and batteries. Recent research has demonstrated that incorporating this compound into solid-state electrolytes can significantly improve their ionic conductivity and electrochemical stability.

Furthermore, the tert-butyl groups on the imidazolium ring provide additional functionality by serving as platforms for further chemical modifications. For instance, these groups can be functionalized with various substituents to tailor the compound's properties for specific applications. This versatility underscores its potential as a building block in organic synthesis.

In conclusion, 1H-IMIDAZOLIUM, 1,3-BIS(1-METHYLETHYL)-, IODIDE is a multifaceted compound with a wide range of applications across different fields. Its unique combination of structural features and functional properties makes it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in advancing materials science and organic chemistry is expected to grow significantly.

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